3,4-dinitro-1H-pyrazole
Overview
Description
3,4-Dinitro-1H-pyrazole: is a heterocyclic compound characterized by a pyrazole ring substituted with two nitro groups at the 3 and 4 positions. This compound is known for its high-energy density properties, making it a significant subject of study in the field of energetic materials. It is a yellow crystalline solid that is soluble in organic solvents such as carbon disulfide, ethanol, and ether .
Mechanism of Action
Target of Action
3,4-Dinitro-1H-pyrazole is a type of heterocyclic compound . It is part of a larger family of compounds known as pyrazoles, which have been recognized as desirable templates for the creation of promising energetic compounds due to their high energy content, sensitivity, and thermal stability . .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It is known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific structure and functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits thermal stabilities with decomposition temperatures ranging from 171 to 270 °C . This suggests that the compound’s action, efficacy, and stability can be influenced by temperature. Other environmental factors that could potentially influence the action of this compound include pH, presence of other chemicals, and specific conditions of the environment .
Biochemical Analysis
Biochemical Properties
3,4-Dinitro-1H-pyrazole plays a role in biochemical reactions primarily due to its nitro groups, which can participate in redox reactions. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it can inhibit enzymes involved in oxidative stress responses by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This interaction can lead to altered cellular redox states and impact various metabolic pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux. These changes can lead to oxidative stress, apoptosis, or other cellular responses depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity. This binding can involve hydrogen bonding, van der Waals forces, and electrostatic interactions. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to downstream effects on gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Over time, its inhibitory effects on enzymes and cellular processes can diminish as the compound degrades. Long-term exposure to this compound in vitro or in vivo can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may cause mild oxidative stress and metabolic changes, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects are observed, where a certain concentration is required to elicit a measurable biological response. Toxic effects at high doses include apoptosis, necrosis, and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, leading to altered cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in organs with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
This compound localizes to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, with mitochondrial accumulation leading to significant effects on cellular respiration and energy production. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can interact with local biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dinitro-1H-pyrazole typically involves nitration reactions. One common method is the treatment of pyrazole derivatives with nitrating agents such as acetyl nitrate in trifluoroacetic acid . Another approach involves the vicarious nucleophilic substitution of hydrogen atoms in the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of nitration and pyrazole chemistry are applied. Industrial synthesis would likely involve large-scale nitration processes under controlled conditions to ensure safety and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3,4-diamino-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3,4-Dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and heterocyclic compounds.
Biology: Studied for its potential biological activities, although specific applications are less documented.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of explosives and propellants due to its high-energy density.
Comparison with Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): Another high-energy compound with similar applications in explosives.
4-Amino-3,5-dinitro-1H-pyrazole: Known for its stability and use in energetic materials.
1,3-Dinitro-1H-pyrazole-4-carbonitrile: Used in the synthesis of other nitrogen-containing heterocycles.
Uniqueness: 3,4-Dinitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high-energy density and stability make it particularly valuable in the field of energetic materials .
Properties
IUPAC Name |
4,5-dinitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCBBMNFIAYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394372 | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-92-3 | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 3,4-dinitro-1H-pyrazole?
A1: this compound (DNP) exhibits increasing solubility in various solvents with rising temperatures. [, , ]. This behavior was observed in experiments employing the dynamic laser monitoring method across a temperature range of 298.15 K to 338.15 K []. The solubility data has been successfully correlated using models like the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid (NRTL) model [].
Q2: What is the role of quantum chemical calculations in understanding the decomposition mechanism of DNP?
A4: Quantum chemical calculations, particularly CCSD(T)-F12 and DLPNO-CCSD(T) methods, have provided valuable insights into the decomposition mechanism of DNP at a molecular level []. These calculations revealed an unusual primary decomposition pathway involving sigmatropic H-shifts within the pyrazole ring, followed by C-NO2 bond scission to yield pyrazolyl and nitrogen dioxide radicals [].
Q3: How does the structure of this compound relate to its potential use as an energetic material?
A5: The presence of two nitro groups (-NO2) in the 3 and 4 positions of the pyrazole ring contributes significantly to the energetic properties of DNP [, ]. These nitro groups are excellent explosophores, capable of rapid decomposition and release of large amounts of energy. This makes DNP a promising candidate for energetic material applications [].
Q4: Are there any modifications to the structure of this compound that have been explored?
A6: Yes, researchers have investigated structural modifications of DNP to fine-tune its properties. For instance, substituting the hydrogen at the 1-position of the pyrazole ring with nitromethyl and azidomethyl groups has led to the synthesis of 1-(nitromethyl)-3,4-dinitro-1H-pyrazole (NMDNP) and 1-(azidomethyl)-3,4-dinitro-1H-pyrazole (AMDNP), respectively [].
Q5: What are the advantages of using a nitromethyl substituent compared to azidomethyl or nitrato-methyl in modifying this compound?
A7: Research suggests that incorporating a nitromethyl substituent into DNP offers advantages in regulating its performance compared to azidomethyl or nitrato-methyl groups []. Specifically, NMDNP exhibited desirable properties such as a suitable melting point, good thermal stability, excellent detonation performance, and impact sensitivity, highlighting its potential as an energetic melt-castable material [].
Q6: What are the key structural features of this compound?
A8: The crystal structure of DNP has been elucidated []. It consists of a planar pyrazole ring with two nitro groups attached at the 3 and 4 positions. These nitro groups are slightly rotated out of the plane of the pyrazole ring []. In the crystalline state, DNP molecules are found to interact with solvent molecules like benzene [].
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